molecular formula CH5NaO4 B13146141 Sodium formate dihydrate

Sodium formate dihydrate

Cat. No.: B13146141
M. Wt: 104.04 g/mol
InChI Key: WERQQWICVQUZHF-UHFFFAOYSA-M
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Description

Sodium formate dihydrate is the crystalline hydrate form of the sodium salt of formic acid. Its chemical formula is CH5NaO4, with a molecular weight of 104.04 g/mol . This compound is a key reagent in multiple research and industrial domains. In structural biology, sodium formate is utilized as a cryoprotectant in X-ray diffraction experiments on protein crystals. Maintaining the crystals at cryogenic temperatures (e.g., 100 K) is essential to mitigate radiation damage during data collection, and sodium formate helps preserve the crystal structure . Furthermore, it serves as a starting material for the synthesis of formic acid upon treatment with sulfuric acid . In applied chemistry, sodium formate dihydrate finds use in fabric dyeing and printing processes. It also acts as an effective buffering agent for strong mineral acids to elevate their pH and is employed as a de-icing agent, valued for its rapid ice penetration and biodegradability compared to alternatives like urea . Its role as a reducing agent also makes it useful in analytical chemistry for the precipitation of noble metals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

CH5NaO4

Molecular Weight

104.04 g/mol

IUPAC Name

sodium;formate;dihydrate

InChI

InChI=1S/CH2O2.Na.2H2O/c2-1-3;;;/h1H,(H,2,3);;2*1H2/q;+1;;/p-1

InChI Key

WERQQWICVQUZHF-UHFFFAOYSA-M

Canonical SMILES

C(=O)[O-].O.O.[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies for Sodium Formate Dihydrate

Contemporary Approaches in Sodium Formate (B1220265) Dihydrate Preparation

Modern synthetic strategies for sodium formate dihydrate are diverse, reflecting a range of starting materials and technological applications. The critical final step in each method is the controlled crystallization from an aqueous solution to isolate the dihydrate salt.

The most direct and common laboratory-scale synthesis involves the neutralization reaction between formic acid (HCOOH) and sodium hydroxide (B78521) (NaOH). jiuanchemical.comyoutube.com

Reaction: HCOOH + NaOH → HCOONa + H₂O

This acid-base reaction is highly exothermic and results in an aqueous solution of sodium formate. youtube.com The optimization of this pathway for dihydrate formation is centered on the subsequent crystallization process. The solubility of sodium formate in water is highly dependent on temperature, a key factor exploited in its isolation. jiuanchemical.comjiuanchemical.com

Crystallization Optimization: To produce sodium formate dihydrate, the resulting solution is typically concentrated by heating to achieve saturation. Following this, a carefully controlled cooling process is initiated. Based on solubility data, cooling a saturated solution from a high temperature to ambient or sub-ambient temperatures significantly decreases the solubility, forcing the crystallization of the hydrated salt. For instance, the solubility is approximately 97 g/100 mL at 20°C, a value that provides a target for maximizing yield upon cooling from a hotter, more concentrated state. koyonchem.com The dihydrate is the stable crystalline form under these aqueous conditions. atamanchemicals.com

Table 1: Solubility of Sodium Formate in Water at Various Temperatures

Temperature (°C)Solubility (g/100 mL)
20~97.0
25~97.3
100~179.0

A primary industrial route for sodium formate synthesis involves the reaction of carbon monoxide (CO) with sodium hydroxide (NaOH) under high pressure and temperature. atamanchemicals.comatamankimya.com

Reaction: CO + NaOH → HCOONa

This process is typically carried out at temperatures around 130-160°C and pressures of 6-8 bar. atamanchemicals.com While this high-temperature process directly yields anhydrous sodium formate or a highly concentrated melt, the formation of the dihydrate requires a subsequent, optimized step. To obtain the dihydrate, the anhydrous product is dissolved in water to create a saturated solution at an elevated temperature. This solution is then subjected to a controlled cooling and crystallization process, as described in the previous section, to precipitate sodium formate dihydrate.

Emerging "green" chemistry pathways focus on utilizing carbon dioxide (CO₂) as a feedstock. A prominent method involves the catalytic hydrogenation of bicarbonate. In this process, CO₂ is first captured in an alkaline solution (like NaOH) to form sodium bicarbonate (NaHCO₃), which is then hydrogenated to sodium formate.

Reaction Sequence:

CO₂ + NaOH → NaHCO₃

NaHCO₃ + H₂ --(Catalyst)--> HCOONa + H₂O

This conversion is facilitated by various catalysts, including those based on noble metals like ruthenium or more abundant metals like nickel. The reaction produces an aqueous solution of sodium formate, from which the dihydrate can be isolated through evaporative concentration followed by cooling crystallization.

Electrochemical methods, particularly the reduction of carbon dioxide, represent an advanced route for formate synthesis. In this approach, an electric current is used to drive the reduction of CO₂ at a cathode in an electrochemical cell.

Cathode Reaction (simplified): CO₂ + H₂O + 2e⁻ → HCOO⁻ + OH⁻

This process generates formate ions in an aqueous electrolyte. Recent advancements have led to processes with very high conversion efficiency. To obtain solid sodium formate dihydrate, the resulting electrolyte solution, rich in sodium formate, must be processed. This involves concentrating the solution, potentially removing other salts or impurities, and then applying controlled cooling crystallization techniques to precipitate the dihydrate product.

Sodium formate is a significant by-product of the industrial synthesis of polyols like pentaerythritol (B129877). atamanchemicals.comatamankimya.com In the final step of this process, a crossed Cannizzaro reaction occurs, yielding both pentaerythritol and sodium formate. The isolation of sodium formate from the complex mother liquor is a critical purification challenge.

Modern strategies involve a series of extraction and crystallization steps. For example, a crude solid mixture from the pentaerythritol mother liquor can be treated with specific solvent systems, such as methanol-water mixtures, to selectively extract impurities and leave behind a more purified sodium formate. google.comgoogle.com The final step involves dissolving the purified sodium formate in water, followed by evaporative crystallization to achieve a supersaturated state, and then cooling to crystallize the sodium formate dihydrate. zbaqchem.com The drying temperature for the final product is carefully controlled, typically between 70-90°C, to ensure the dihydrate form is maintained without being converted to the anhydrous salt. google.com

Catalysis and Reaction Condition Engineering in Dihydrate Synthesis

Catalysis is not typically required for the direct reaction of formic acid and sodium hydroxide. However, it is central to the more advanced synthetic routes involving carbon monoxide and carbon dioxide.

In the CO₂ hydrogenation route, catalyst design is crucial for high yield and selectivity. Homogeneous ruthenium catalysts have shown high activity under mild conditions. Heterogeneous catalysts, such as nickel-based nanoparticles, are also effective and offer advantages in terms of separation and reuse.

Reaction condition engineering plays the most critical role in the final isolation of sodium formate dihydrate across all synthetic pathways. The formation of the dihydrate is a matter of crystallization from an aqueous solution under specific thermodynamic conditions. Key engineered parameters include:

Temperature Control: The significant difference in solubility at high versus low temperatures is the primary driver for cooling crystallization. jiuanchemical.com

Concentration Management: Achieving a supersaturated solution, often through evaporation, is a prerequisite for initiating crystallization. zbaqchem.comgoogle.com

Cooling Rate: A controlled cooling rate (e.g., 5 to 15 K/h) can be employed to promote the growth of larger, more uniform crystals and improve product purity. google.com

Solvent Composition: The presence of co-solvents, like ethanol (B145695), can alter the solubility and the stable solid phase, with NaCHO₂·2H₂O being identified as an equilibrium solid phase in water-ethanol systems. nist.gov

By carefully engineering these crystallization conditions, a high-purity yield of sodium formate dihydrate can be reliably obtained from the aqueous solutions generated by any of the primary synthetic methodologies.

Green Chemistry Principles in Sodium Formate Dihydrate Synthesis

The synthesis of sodium formate dihydrate is increasingly being viewed through the lens of green chemistry, a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This approach emphasizes sustainability by focusing on aspects such as the use of renewable feedstocks, maximizing atom economy, and developing energy-efficient reaction pathways. As industries seek more environmentally benign chemical solutions, the production of sodium formate is evolving to align with these principles. biofuranchem.comglobalgrowthinsights.com

One of the core tenets of green chemistry is the use of renewable resources. biofuranchem.com Methanol (B129727) and formate are considered attractive microbial feedstocks because they can be sustainably produced from carbon dioxide (CO₂) and renewable energy. researchgate.netnih.gov This bio-based route presents a significant departure from traditional methods that rely on fossil fuels. biofuranchem.com For instance, sodium formate can be manufactured from natural gas-derived methanol, which is considered a more environmentally friendly pathway compared to synthesis from petroleum-derived methanol or carbon monoxide. lcycic.com

A particularly innovative green approach involves the utilization of captured CO₂, a major greenhouse gas. Researchers have developed efficient processes to convert CO₂ directly into formate. One such method achieves a conversion efficiency of over 90% by first transforming the CO₂ into a liquid metal bicarbonate intermediate. greencarcongress.com This intermediate is then electrochemically converted into sodium formate using low-carbon electricity from sources like solar or wind power. greencarcongress.com Another strategy involves the absorption of CO₂ into a sodium hydroxide solution to create sodium hydrogen carbonate, which is subsequently hydrogenated to yield sodium formate in the presence of a catalyst. researchgate.net

The principle of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is also central to greener synthesis routes. nih.gov Processes that are additive, such as the reaction of carbon monoxide with sodium hydroxide, are generally preferred from an atom economy perspective over substitution or elimination reactions that generate stoichiometric byproducts. nih.govlookchem.com

Furthermore, leveraging byproducts from other industrial processes, an approach known as waste valorization, is another key green strategy. Sodium formate is a significant byproduct in the production of the polyol organic compound, pentaerythritol. lcycic.comlookchem.com Utilizing this byproduct stream provides a valuable source of sodium formate and reduces industrial waste. ruibaochem.com

The inherent biodegradability of sodium formate further enhances its green profile, as it does not persist in ecosystems, minimizing its long-term environmental impact. jiuanchemical.com This characteristic is particularly valuable in applications like de-icing, where it serves as a more eco-friendly alternative to traditional chloride-based salts. globalgrowthinsights.comjiuanchemical.com

The following tables summarize and compare various synthetic approaches based on green chemistry principles.

Table 1: Comparison of Green Synthetic Routes for Sodium Formate

Synthetic Route Feedstock(s) Key Green Principle(s) Reported Yield/Efficiency Reference(s)
Electrochemical Conversion Carbon Dioxide (CO₂) Carbon Capture, Use of Renewable Energy Over 90% conversion greencarcongress.com
Catalytic Hydrogenation Sodium Hydrogen Carbonate (from CO₂) Carbon Capture, Catalysis 79±0.2% yield of formic acid from subsequent step researchgate.net
Pentaerythritol Byproduct Formaldehyde (B43269), Acetaldehyde (B116499) Waste Valorization, Atom Economy Byproduct of established process lcycic.comlookchem.com
Methanol-Based Synthesis Natural Gas-Derived Methanol Use of Cleaner Feedstock High purity product (97%) lcycic.com

| Carbon Monoxide Reaction | Carbon Monoxide, Sodium Hydroxide | High Atom Economy | Commercial industrial method | lookchem.comjiuanchemical.com |

Table 2: Research Findings on Catalytic and Electrochemical Synthesis

Method Catalyst / System Reaction Conditions Key Finding(s)
Catalytic Hydrogenation Nickel Ferrite 80 °C, Atmospheric Pressure Efficient conversion of sodium hydrogen carbonate to sodium formate.
Electrochemical Conversion Electrolyzer with low-carbon electricity Ambient Temperature and Pressure Eliminates the need for inefficient heating steps and achieves high conversion of CO₂.

| General Catalysis | Palladium or Nickel Complexes | Varies (often milder than uncatalyzed) | Catalysts enhance reaction rates and yield. |

Crystallographic and Structural Elucidation of Sodium Formate Dihydrate

High-Resolution Crystal Structure Determination

Determining the exact atomic positions in sodium formate (B1220265) dihydrate requires sophisticated methods capable of resolving both heavy atoms and light atoms, such as hydrogen, with high accuracy.

Crystallographic Data for Sodium Formate Dihydrate (Ambient Phase)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.19
b (Å)6.72
c (Å)6.49
β (°)121.7

Note: The lattice parameters are for the related anhydrous sodium formate, as detailed data for the dihydrate at ambient pressure was not available in the provided search snippets. The monoclinic crystal system is confirmed for the dihydrate. jiuanchemical.comwikipedia.org

While X-ray diffraction is excellent for locating electron-dense atoms, it is less effective for precisely positioning hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons interact with atomic nuclei rather than electrons, allowing for the accurate determination of hydrogen atom positions. worktribe.comucl.ac.uk Studies on sodium formate dihydrate using neutron powder diffraction have been crucial for elucidating the detailed hydrogen bonding network. rsc.org This technique provides definitive information on the orientation of the water molecules and the specific hydrogen bond donors and acceptors, which is essential for a complete structural description. worktribe.comrsc.org

Polymorphism and High-Pressure Phase Investigations

Polymorphism is the ability of a solid to exist in multiple crystal structures, often induced by changes in temperature or pressure. doi.org The investigation of sodium formate dihydrate under extreme conditions reveals its structural resilience and transformative capabilities.

High-pressure studies are a powerful tool for exploring structural transformations and discovering new materials. doi.orgmdpi.com When subjected to high pressure, sodium formate dihydrate undergoes a phase transition. A new structural phase was identified at 17 kbar (1.7 GPa) using single crystal X-ray diffraction. rsc.orgbirmingham.ac.uk This high-pressure phase represents a more compact packing of the constituent ions and molecules, driven by the need to reduce volume under compression. The transition indicates a significant rearrangement of the crystal lattice and the hydrogen bonding network.

Isotopic substitution, particularly replacing hydrogen with deuterium, can subtly influence crystal structures and phase behavior. Neutron diffraction studies have revealed that the deuterated form of sodium formate dihydrate, NaDCO₂·2D₂O, adopts a different crystal structure than the standard hydrogenated version even at ambient pressure. rsc.orgbirmingham.ac.uk The structure of this deuterated phase at ambient pressure is related to the high-pressure phase of the non-deuterated material through a simple translation of the molecular layers. rsc.orgbirmingham.ac.uk This isotopic effect highlights the critical role of hydrogen (or deuterium) bonding in determining the stable crystal packing arrangement.

Hydration Sphere Characterization of Formate Anion in Dihydrate Systems

The hydration sphere, or solvation shell, represents the interface of a solute with the solvent, in this case, water. atamanchemicals.com For sodium formate, this involves water molecules arranging around the sodium cation (Na⁺) and the formate anion (HCOO⁻). While the term "dihydrate system" specifically refers to the solid crystal containing two water molecules per formula unit (HCOONa·2H₂O), understanding the hydration dynamics in aqueous solutions provides crucial insight into the ion-water interactions that precede crystallization. mdpi.comrsc.org

In aqueous environments, the formate anion is extensively hydrated. jiuanchemical.com The interaction is primarily between the electronegative oxygen atoms of the carboxylate group (-COO⁻) and the hydrogen atoms of the surrounding water molecules. jiuanchemical.com This hydration is characterized by the formation of a structured arrangement of water molecules in the immediate vicinity of the ion, referred to as the first solvation shell.

The hydration number is the average number of water molecules in the first solvation shell of an ion. atamanchemicals.com This value is a key parameter in understanding electrolyte solutions. For the formate ion in aqueous solutions, hydration numbers have been determined using various experimental and theoretical methods, which can yield different results depending on the technique's principles and the definition of the hydration shell. nih.gov

Experimental techniques such as Nuclear Magnetic Resonance (NMR), X-ray scattering, and neutron scattering have been employed. jiuanchemical.comnih.gov For instance, NMR studies on carboxylate acids have suggested a hydration number in the range of 5 to 6.5 per carboxylate group. jiuanchemical.com Ab initio molecular dynamics simulations, which are consistent with experimental results, have predicted a hydration number of approximately 2.45 per oxygen atom of the formate ion. jiuanchemical.com

A summary of experimentally and theoretically determined hydration numbers for the formate anion in aqueous solution is presented below.

Experimental/Theoretical MethodReported Hydration Number (per formate ion)Source(s)
Dielectric Resonance Spectroscopy5.2 (at infinite dilution) jiuanchemical.com
Nuclear Magnetic Resonance (NMR)5.0 - 6.5 jiuanchemical.com
X-ray and Neutron Scattering< 5 (specifically < 2.5 per oxygen atom) jiuanchemical.com
Ab initio Molecular Dynamics~5 jiuanchemical.com

This table presents data for the formate anion in aqueous solutions to illustrate its hydration characteristics.

Spectroscopic methods are powerful tools for investigating the structure and dynamics of hydration shells. Dielectric Resonance Spectroscopy (DRS), also known as Dielectric Spectroscopy, is particularly informative as it measures the dielectric properties of a medium as a function of frequency, revealing information about the rotational motion of water molecules. researchgate.net

Studies on aqueous solutions of sodium formate using DRS have provided detailed insights into the formate ion's hydration environment. These experiments, conducted over a wide range of frequencies (e.g., 0.2 to 89 GHz), detect different relaxation processes corresponding to distinct populations of water molecules. chemicalbook.comcdnsciencepub.com In addition to the main relaxation signal from bulk water (~20 GHz), a separate process is observed around 8 GHz in sodium formate solutions. chemicalbook.comcdnsciencepub.com

This additional relaxation is attributed to "slow water" molecules within the hydration shell of the formate anion. chemicalbook.comcdnsciencepub.com These water molecules exhibit retarded reorientational dynamics compared to bulk water due to the strong hydrophilic interaction with the carboxylate group (-COO⁻). chemicalbook.comcdnsciencepub.com Detailed analysis indicates that while both formate and acetate (B1210297) anions are strongly hydrated, very few water molecules (<2 per anion) are irrotationally bound or "frozen" on the DRS timescale. chemicalbook.comcdnsciencepub.com The majority of the water in the first hydration shell is characterized as dynamically slowed. jiuanchemical.com

Crystal Morphology and Growth Studies

Sodium formate dihydrate (NaHCO₂·2H₂O) presents as colorless crystals. google.com The crystallographic structure of the dihydrate has been determined, providing precise lattice parameters. Single crystals of sodium formate dihydrate have been prepared from aqueous solutions of sodium formate. cdnsciencepub.com

Crystal SystemabcVZDₓ
(undisclosed)7.0694(9) Å14.545(2) Å8.717(2) Å896.3(2) ų81.80 g·cm⁻³
Table data from a study on the crystal structure of sodium formate dihydrate. cdnsciencepub.com

The growth of sodium formate dihydrate crystals is temperature-dependent. It is typically formed by crystallization from aqueous solutions at temperatures below 28-30°C to avoid the formation of the anhydrous form. The preparation of single crystals can be achieved through the slow evaporation of an aqueous solution over several weeks. This process involves dissolving sodium formate in water, filtering any impurities, and allowing the water to evaporate slowly in a controlled environment, leading to the formation of well-defined crystals. google.com

Furthermore, research into the high-pressure behavior of sodium formate dihydrate has revealed the existence of a new phase identified at 17 kbar through single-crystal X-ray diffraction and confirmed with neutron powder diffraction methods. jiuanchemical.com This indicates that the crystal structure and morphology can be significantly altered under high-pressure conditions.

Advanced Spectroscopic Characterization of Sodium Formate Dihydrate

Vibrational Spectroscopy for Structural Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for analyzing the structural arrangement of the formate (B1220265) ion (HCOO⁻) in sodium formate dihydrate. These complementary methods probe the vibrational modes of molecules. IR spectroscopy measures the absorption of infrared light due to changes in the molecule's dipole moment, while Raman spectroscopy involves inelastic scattering of photons resulting from changes in polarizability. acs.orgcarlroth.com For molecules with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa, making the combination of both techniques crucial for a complete structural assignment. acs.org

In the formate ion, the C-O bonds are equivalent, leading to characteristic symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). acs.org The IR spectrum of sodium formate shows an intense band for the asymmetric stretch (νas(COO⁻)) at approximately 1567 cm⁻¹ and a symmetric stretch (νs(COO⁻)) at 1366 cm⁻¹. acs.org Other significant bands include the C-H stretching mode (ν(CH)) around 2841 cm⁻¹ and the in-plane O-C-O bending or scissoring mode (δ(COO⁻)) at 772 cm⁻¹. acs.org

Raman spectroscopy provides further insights. Studies of aqueous sodium formate solutions have identified the key vibrational modes and their depolarization ratios, which help in determining the symmetry of the hydrated ion. d-nb.info For instance, the symmetric stretching of the COO⁻ group and the in-plane C-H deformation mode are clearly observed in the Raman spectrum. researchgate.net In concentrated aqueous solutions, a band doublet observed around 2730 cm⁻¹ and 2820 cm⁻¹ is attributed to Fermi resonance between the C-H stretching mode (ν₁) and the overtone of the C-H bending mode (2ν₆). d-nb.info

The presence of water of hydration in sodium formate dihydrate introduces additional vibrational modes, primarily in the O-H stretching region (around 3500–2500 cm⁻¹) and as lattice vibrations at very low frequencies. acs.orgcdnsciencepub.com

Table 1: Key Vibrational Modes of the Formate Ion This table is interactive. Users can sort columns by clicking on the headers.

Vibrational Mode Assignment Typical Infrared (IR) Wavenumber (cm⁻¹) acs.org Typical Raman Wavenumber (cm⁻¹) researchgate.net
ν(CH) C-H Stretch 2841 2818
νas(COO⁻) Asymmetric COO⁻ Stretch 1567 -
νs(COO⁻) Symmetric COO⁻ Stretch 1366 1354
δ(CH) C-H In-plane Bend - 1382

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local chemical environment of specific nuclei, such as ¹H and ¹³C. In solution-state NMR, typically using D₂O as the solvent for sodium formate, the rapid tumbling of molecules averages out anisotropic interactions, resulting in sharp, well-defined signals. rsc.org The ¹H NMR spectrum of sodium formate in D₂O shows a characteristic singlet for the formate proton. rsc.org Similarly, the ¹³C NMR spectrum displays a single resonance for the carboxylate carbon. nih.govnih.gov

Solid-state NMR (ssNMR) provides information about the compound in its crystalline form, including the effects of molecular packing and symmetry. warwick.ac.uk For sodium formate, ²³Na ssNMR can be used to study the sodium ion's local environment. chemrxiv.orguwo.ca As ²³Na is a quadrupolar nucleus, its spectrum is sensitive to the electric field gradient at the nucleus, providing information on crystal structure and polymorphism. chemrxiv.org While specific ssNMR data for the dihydrate form is not detailed in the provided context, the technique is crucial for distinguishing between different solid phases and identifying impurities or degradation products like sodium carbonate or sodium methyl carbonate in anhydrous samples. chemrxiv.orguwo.ca

Table 2: Representative NMR Chemical Shifts for the Formate Ion This table is interactive. Users can sort columns by clicking on the headers.

Nucleus Chemical Shift (ppm) Multiplicity Solvent/State Reference
¹H ~8.45 Singlet D₂O rsc.org
¹³C ~171 Singlet D₂O nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Centers and Defects

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons (paramagnetic centers), such as free radicals. nih.gov While sodium formate dihydrate is not intrinsically paramagnetic, paramagnetic centers and defects can be induced by ionizing radiation (e.g., X-rays or gamma rays). nih.govresearchgate.net

Studies on various metal formates, including lithium and magnesium hydrates, have shown that irradiation leads to the formation of stable free radicals. nih.gov The dominant radical species identified in irradiated formates is the carbon dioxide radical anion (CO₂⁻). researchgate.netpnas.org This radical is formed by the homolytic cleavage of the C-H bond, followed by the loss of a hydrogen atom. researchgate.net

The EPR spectrum of this radical is a characteristic single line, and its intensity is proportional to the absorbed radiation dose, which is the basis for its use in EPR dosimetry. nih.govosti.gov The stability of the CO₂⁻ radical allows for reliable dose measurement. researchgate.net Over time or with annealing, the primary CO₂⁻ radical can decay or react to form other minority radical species. researchgate.netresearcher.life The precise g-values and hyperfine coupling tensors obtained from EPR spectra allow for the unambiguous identification of these radical structures. researchgate.netpnas.org

Table 3: Paramagnetic Species in Irradiated Formates This table is interactive. Users can sort columns by clicking on the headers.

Radical Species Description Method of Generation Spectroscopic Signature Reference
CO₂⁻ Carbon Dioxide Radical Anion Irradiation (X-ray, Gamma) Dominant single EPR line researchgate.netpnas.org
CO⁻ Carbon Monoxide Radical Anion Minority species after long-term storage Formate-centered π-radical researchgate.net

X-ray Absorption and Photoelectron Spectroscopy for Electronic Structure Elucidation

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within a material. researchgate.net By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. frontiersin.org

For sodium formate, XPS provides detailed information on the electronic structure of the carbon and oxygen atoms in the formate ion. The C 1s spectrum can distinguish between the carbon in the carboxylate group (-COO⁻) and any potential hydrocarbon contamination. researchgate.net Similarly, the O 1s spectrum provides information on the oxygen atoms of the carboxylate group and the water of hydration. researchgate.net

Studies on aqueous solutions of sodium formate have measured the C 1s binding energy for the carboxylate carbon. researchgate.net Comparing the XPS spectra of carboxylic acids and their corresponding carboxylate ions reveals shifts in binding energy that reflect the change in the chemical environment upon deprotonation. researchgate.net This allows for the investigation of surface propensity and chemical equilibria at interfaces. researchgate.netresearchgate.net

Table 4: Representative XPS Binding Energies for Formate This table is interactive. Users can sort columns by clicking on the headers.

Core Level Binding Energy (eV) Species Reference
C 1s ~294.3 Carboxylate Carbon (in aqueous solution) researchgate.net
O 1s - Carboxylate Oxygen researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies on Sodium Formate Dihydrate

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the nature of chemical bonds and the distribution of electrons within a molecule or crystal. For sodium formate (B1220265) dihydrate, these calculations elucidate the interactions between the sodium cation, the formate anion, and the water molecules of hydration.

High-level QM calculations have been instrumental in refining crystal structures, particularly for determining the positions of hydrogen atoms, which are often difficult to locate accurately using diffraction methods alone. nih.gov Studies on the formate ion (HCOO⁻), the anionic component of the dihydrate, reveal key structural parameters. In its isolated, gaseous state, the formate ion possesses C2v symmetry, with two equivalent C-O bonds. core.ac.uk However, hydration breaks this symmetry.

Calculations on formate-water clusters (HCOO⁻·nH₂O) show that hydrogen bonding between the water molecules and the carboxylate oxygen atoms leads to changes in the formate ion's geometry. core.ac.uk For instance, in a cluster where a single water molecule acts as a double donor to both oxygen atoms, the C2v symmetry can be maintained. core.ac.uk As more water molecules are added, they form a hydration shell, and the C-O bond lengths and the O-C-O bond angle adjust based on the specific hydrogen-bonding network. These calculations are crucial for interpreting vibrational spectra (Raman and infrared) of formate solutions. core.ac.uk

Table 1: Calculated Structural Parameters of Formate Ion and a Hydrated Cluster

ParameterBare HCOO⁻ Ion (Calculated)HCOO⁻·5H₂O Cluster (Calculated)
C–O Bond Length1.249 ÅData not specified in sources
C–H Bond Length1.136 ÅData not specified in sources
O–C–O Bond Angle130.44°Data not specified in sources

Ab Initio Molecular Dynamics (AIMD) Simulations of Hydration Dynamics

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces between atoms on-the-fly using quantum mechanical calculations. This avoids the need for predefined force fields (see section 5.4) and provides a highly accurate description of chemical systems, including bond breaking and formation.

AIMD simulations have been extensively used to study the hydration of the formate ion in aqueous solutions, which is central to the properties of sodium formate dihydrate. researchgate.netnih.gov These studies focus on the structure and dynamics of the water molecules in the immediate vicinity of the ion (the first solvation shell). A key parameter derived from these simulations is the hydration number, which is the average number of water molecules in this first shell.

Simulations have shown that the mean number of water molecules hydrating the formate ion is consistent with experimental results. nih.gov The results from AIMD can differ significantly from those obtained using classical molecular dynamics with empirical force fields, particularly in the prediction of hydrogen bonding between the formate oxygens and water. researchgate.netnih.gov Different exchange-correlation functionals, such as BLYP and PW91, have been employed in these simulations, yielding qualitatively similar results for the hydration structure. researchgate.netnih.gov The dynamics of the system, including the residence time of water molecules in the hydration shell and the fluctuations in the hydration number, can also be examined. nih.gov

Density Functional Theory (DFT) Applications to Structural and Energetic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for studying the structural and energetic properties of crystalline solids like sodium formate dihydrate.

DFT calculations have been applied to investigate the behavior of sodium formate dihydrate under high pressure. These studies, in conjunction with experimental X-ray and neutron diffraction, have identified and characterized new high-pressure phases of the material. nih.gov DFT is used to optimize the crystal structure and determine the positions of atoms, providing a complete structural model that compares favorably with experimental data. nih.gov

In the context of hydration, DFT-based molecular dynamics simulations have been used to study the solvation structure of the sodium ion (Na⁺) in water. nih.gov These simulations show that the first solvation shell of Na⁺ is preferentially populated by five or six water molecules, with a coordination number of five being the most dominant. nih.gov This theoretical insight into the coordination of the cation is essential for building a complete picture of the dihydrate crystal, where water molecules bridge interactions between the sodium and formate ions.

Furthermore, DFT is used to calculate the vibrational frequencies of formate-water clusters, which aids in the assignment of bands in experimental Raman spectra. core.ac.uk This allows for a detailed understanding of how hydration influences the vibrational modes of the formate ion.

Table 2: Coordination Number (n) of Na⁺ in Aqueous Solution from Different Models

Computational MethodPredicted Na⁺ Coordination NumberReference
Ab Initio MD Simulation5.2 ± 0.1 nih.gov
QM/MM Simulation5.6 ± 0.3 nih.gov
AMOEBA Polarizable Force Field6.0 nih.gov
DFT-based MD (This study)5 or 6 (dominant is 5) nih.gov

Force Field Development and Validation for Dihydrate Systems

While AIMD provides high accuracy, its computational cost limits simulations to small systems and short timescales. For larger-scale simulations, classical molecular dynamics (MD) is used, which relies on a set of empirical equations and parameters known as a force field. The accuracy of a classical MD simulation is entirely dependent on the quality of its force field.

Developing a force field for an ionic hydrate system like sodium formate dihydrate is challenging. The force field must accurately describe:

Intramolecular interactions: Bond stretching, angle bending, and torsional rotations within the formate ion.

Intermolecular interactions: Electrostatic forces (Coulomb's law), van der Waals interactions (repulsion and dispersion), and hydrogen bonding between the ions and water molecules.

A critical aspect is the treatment of polarization—the way the electron distribution of an atom or molecule distorts in response to the electric field of its neighbors. Standard force fields often use fixed partial charges on atoms, which does not account for polarization. More advanced, polarizable force fields, such as those using Drude oscillators, have been developed to model these effects more accurately for ionic systems like sodium-ion electrolytes. chemrxiv.orgresearchgate.net

The development process involves parameterizing the force field equations by fitting them to high-quality data from quantum mechanical calculations or experimental results. nih.gov For example, torsional parameters can be fitted to QM potential energy surfaces, while non-bonded parameters and partial charges can be derived from gas-phase QM calculations on model compounds. nih.gov Validation involves testing the force field's ability to reproduce known experimental properties, such as crystal structure, density, and thermodynamic data, that were not used in the parameterization process.

Computational Exploration of Phase Transitions and Dehydration Mechanisms

Computational methods are invaluable for exploring the mechanisms of phase transitions and dehydration. As mentioned, computational studies combined with high-pressure experiments have successfully identified new crystalline phases of sodium formate dihydrate. nih.gov By calculating the relative energies and structural properties of different possible crystal packings, simulations can predict which phases are stable under specific conditions of temperature and pressure.

The mechanism of dehydration can also be investigated. Simulations can model the removal of water molecules from the crystal lattice and identify the lowest-energy pathways for this process. This involves tracking the movement of water molecules to the crystal surface and their subsequent departure. Such studies can reveal whether dehydration occurs in a single step or through the formation of an intermediate, lower hydrate.

Thermal stability studies on anhydrous sodium formate show that it can decompose upon heating, and computational methods can explore the reaction mechanisms for this decomposition. jiuanchemical.com For example, thermal cycling experiments have shown that anhydrous sodium formate can degrade to sodium oxalate (B1200264), a process that can be modeled computationally to understand the underlying chemical transformations. mdpi.com

Thermal Decomposition and Dehydration Kinetics of Sodium Formate Dihydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal decomposition of sodium formate (B1220265). These analyses provide insights into the temperature ranges of stability, phase transitions, and decomposition steps.

Studies on anhydrous sodium formate reveal a distinct sequence of thermal events. The compound is generally stable up to its melting point. DTA studies show an endothermic peak corresponding to the melting of sodium formate at approximately 253-260°C. jeol.comresearchgate.net Following the melting, the decomposition process begins. TGA curves for anhydrous sodium formate typically show significant mass loss starting at temperatures above 400°C. jeol.com One study noted that slow decomposition begins around 330°C, with a marked increase in the reaction rate at 400°C, which is associated with a large exothermic event in the DTA curve. researchgate.net The decomposition proceeds in distinct stages, with an initial weight loss detected around 430°C and a subsequent loss at approximately 570°C. jeol.comamazonaws.com The final solid product of this decomposition is primarily sodium carbonate. researchgate.net

For sodium formate dihydrate, the initial step would involve the endothermic removal of the two molecules of water of crystallization, which would be observed as an initial mass loss in the TGA curve at temperatures below the melting point of the anhydrous salt. Following this dehydration, the resulting anhydrous sodium formate would then follow the decomposition pathway described above.

Table 1: Key Thermal Events in the Decomposition of Anhydrous Sodium Formate

Thermal EventApproximate Temperature Range (°C)TechniqueObservationReference
Melting253 - 260DTAEndothermic Peak jeol.comresearchgate.net
Initial Decomposition400 - 430TGA/DTASignificant mass loss, large exothermic peak jeol.comresearchgate.net
Secondary Decomposition~570TGASecond mass loss step jeol.com

Evolved Gas Analysis (EGA) and Mass Spectrometry (MS) of Decomposition Products

Evolved Gas Analysis (EGA) coupled with techniques like Mass Spectrometry (MS) is crucial for identifying the volatile products released during thermal decomposition. wikipedia.orgeag.com This provides direct evidence for the proposed reaction mechanisms.

When anhydrous sodium formate is analyzed using a combined TGA-MS system, the decomposition products can be identified in real-time as the temperature increases. jeol.comjeol.com The analysis of the gases evolved during the primary decomposition stage (around 430°C) reveals the presence of hydrogen (H₂), carbon monoxide (CO), and carbon dioxide (CO₂). jeol.comjeol.com Specifically, mass spectra of the evolved gases at this stage show signals corresponding to m/z values of 2 (H₂), 28 (CO), and 44 (CO₂). jeol.com

In the second decomposition stage, which occurs at higher temperatures (around 570°C), the evolved gas composition changes. At this point, the primary products detected are CO and CO₂, while H₂ is not detected. jeol.com This second stage is consistent with the decomposition of sodium oxalate (B1200264) (Na₂C₂O₄), an intermediate product formed during the initial decomposition of sodium formate. researchgate.net The sodium oxalate decomposes into sodium carbonate (Na₂CO₃) and carbon monoxide. researchgate.net

Table 2: Evolved Gas Products from the Thermal Decomposition of Anhydrous Sodium Formate

Decomposition StageApproximate Temperature (°C)Evolved Gas Products (Identified by MS)Reference
Primary Decomposition of Sodium Formate~430H₂, CO, CO₂ jeol.com
Secondary Decomposition of Intermediate (Sodium Oxalate)~570CO, CO₂ jeol.com

Kinetic Modeling of Solid-State Decomposition and Dehydration Processes

Kinetic modeling of solid-state reactions, such as the dehydration and decomposition of sodium formate dihydrate, is essential for understanding the reaction mechanisms and predicting the material's behavior under different thermal conditions.

The determination of kinetic parameters, including activation energy (Ea) and the pre-exponential factor (A), can be performed under isothermal (constant temperature) or non-isothermal (constant heating rate) conditions. While specific kinetic studies on sodium formate dihydrate are not widely available, the principles of these methods are well-established for solid-state reactions.

Non-isothermal methods involve analyzing data from TGA experiments conducted at several different heating rates. The shift in the decomposition temperature with the heating rate allows for the calculation of kinetic parameters using various model-free (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) or model-fitting methods. These approaches are widely applied to study the dehydration of various crystalline hydrates. nih.gov

Isothermal methods involve holding the sample at a constant temperature and monitoring the mass loss over time. The resulting conversion-time curves can be fitted to various solid-state reaction models to determine the kinetic parameters and the most probable reaction mechanism.

For a multi-step process like the decomposition of sodium formate dihydrate, each step (dehydration, primary decomposition, secondary decomposition) would be characterized by its own set of kinetic parameters.

Based on the products identified through EGA-MS, the decomposition pathway for anhydrous sodium formate has been proposed. The initial decomposition step is believed to be the dehydrogenation to form sodium oxalate and hydrogen gas:

2HCOONa → Na₂C₂O₄ + H₂

Simultaneously, other reactions can occur, leading to the formation of sodium carbonate, carbon monoxide, and hydrogen. researchgate.net The sodium oxalate formed as a primary intermediate is not stable at higher temperatures and subsequently decomposes:

Na₂C₂O₄ → Na₂CO₃ + CO

This two-step mechanism is consistent with the TGA data showing two distinct mass loss stages and the EGA-MS data identifying H₂ in the first stage and its absence in the second. jeol.comresearchgate.net

Influence of Environmental Factors on Thermal Stability (e.g., Controlled Atmospheres)

The thermal stability and decomposition kinetics of a compound can be significantly influenced by the surrounding atmosphere. For sodium formate, the presence of certain gases can alter the reaction pathways. For instance, the decomposition can be affected by the pressure of the evolved gaseous products.

In the context of sodium formate dihydrate, the most critical environmental factor for the initial dehydration step is the partial pressure of water vapor (p(H₂O)) in the atmosphere. An increase in the external water vapor pressure will generally increase the temperature at which dehydration begins and slow down the rate of water loss, a phenomenon observed in many other hydrated salts. Conversely, performing the thermal analysis under a vacuum or a dry, inert gas flow (like nitrogen) facilitates the removal of water molecules and lowers the dehydration temperature. nih.gov

Role of Water of Crystallization in Thermal Decomposition Processes

Water of crystallization refers to water molecules that are incorporated into the crystal lattice of a compound in a stoichiometric ratio. wikipedia.orgmedium.com These water molecules are not merely adsorbed on the surface but are an integral part of the crystal's structure, often held in place by hydrogen bonds. wikipedia.org The presence of this water has a profound impact on the physical and chemical properties of the salt, including its thermal decomposition behavior. quora.com

The thermal decomposition of a hydrated salt like sodium formate dihydrate must begin with a dehydration step, where the water of crystallization is removed. scienceinfo.com This process is typically endothermic, as energy is required to break the bonds holding the water molecules within the lattice. This initial dehydration can significantly influence the subsequent decomposition of the anhydrous salt for several reasons:

Energy Input : The endothermic nature of dehydration means that a significant amount of energy is consumed before the temperature of the material can rise to the point of anhydrous decomposition.

Structural Changes : The removal of water molecules often leads to a collapse or rearrangement of the original crystal lattice, resulting in an anhydrous material that may be amorphous or have a different crystalline structure. medium.comquora.com The reactivity and decomposition kinetics of this newly formed anhydrous phase can be very different from a sample that was crystalline from the outset.

Atmosphere Modification : The water vapor released during dehydration creates a self-generated atmosphere around the particles. This can affect the kinetics of the subsequent decomposition steps, especially if water is a reactant or product in those steps.

In essence, the water of crystallization dictates the first event in the thermal decomposition sequence, and the nature of this dehydration step sets the stage for all subsequent thermal transformations of the compound.

Reactivity and Mechanistic Investigations of Sodium Formate Dihydrate

Reduction Chemistry and Mechanisms

Sodium formate (B1220265) is a versatile reducing agent, primarily functioning as a source of hydrogen. jiuanchemical.com Its reducing capabilities are founded on its ability to release hydrogen gas under specific conditions, which then participates in various chemical transformations. jiuanchemical.com

Hydrogen Transfer Reactions and In Situ Hydrogen Generation

Sodium formate serves as a significant hydrogen donor in transfer hydrogenation reactions. researchgate.net Upon heating, it can decompose to yield hydrogen gas and sodium oxalate (B1200264). wikipedia.orgatamankimya.com This process is often facilitated by catalysts. In the presence of transition metal catalysts, sodium formate releases hydrogen gas that interacts with the catalyst, enabling the reduction of other compounds. jiuanchemical.com This in situ generation of hydrogen is a key aspect of its utility, providing a convenient and often safer alternative to using gaseous hydrogen directly. jiuanchemical.comjiuanchemical.com Research has shown that efficient and controlled hydrogen release from sodium formate can be achieved using bimetallic nanocatalysts, and this release can be toggled by regulating the pH of the solution. rsc.org The decomposition of sodium formate for hydrogen production is a subject of ongoing research, with studies exploring various catalytic systems to improve efficiency and control. rsc.org

Reduction of Metal Ions and Organic Functional Groups

Sodium formate is an effective agent for the reduction of both metal ions and various organic functional groups. It has been investigated as a cost-effective alternative to zinc for precipitating precious metals, such as platinum group metals (PGMs), from acidic industrial effluents. researchgate.net In these processes, platinum and palladium have been reduced with over 99% efficiency. researchgate.net The reduction process is dependent on factors like pH, temperature, and formate concentration. researchgate.net

In organic chemistry, sodium formate is used to reduce a range of functional groups. It facilitates the chemoselective transfer hydrogenation of α-keto amides to α-hydroxy amides without the need for a metal catalyst. researchgate.net It is also employed in the reduction of water-soluble organic nitro compounds to their corresponding amino groups in the presence of a hydrogenation catalyst like palladium on carbon. google.com

Table 1: Examples of Reductions Using Sodium Formate
Substrate TypeFunctional GroupProduct TypeCatalyst/Conditions
Metal IonsPlatinum Group Metals (e.g., Pt, Pd)Elemental MetalsAcidic effluent, ~100 °C
Organic Nitro CompoundsNitro (-NO₂)Amino (-NH₂)Palladium on Carbon
α-Keto AmidesKetone (in α-position to amide)α-Hydroxy AmidesCatalyst- and additive-free
Esters (Aryl, Benzyl)Ester (-COO-)Corresponding HydrocarbonsNickel catalyst

Role in Catalytic Hydrogenation Processes

In catalytic hydrogenation, sodium formate's primary role is that of a hydrogen source. jiuanchemical.com The process involves the release of hydrogen from sodium formate, which is then activated by a metal catalyst to perform the reduction. jiuanchemical.com This method is utilized in various hydrogenation reactions, converting unsaturated compounds to saturated ones. jiuanchemical.com

A notable application is the nickel-catalyzed hydrogenation of C–O bonds in compounds like esters and aryl ethers, where sodium formate acts as the reductant. rsc.org This process is efficient and tolerates a variety of other functional groups. rsc.org Furthermore, sodium formate is integral to the formate-bicarbonate cycle for hydrogen storage. In this cycle, aqueous sodium bicarbonate is hydrogenated to sodium formate using a homogeneous ruthenium catalyst, storing hydrogen in a stable chemical form. acs.orgnih.gov The subsequent decomposition of the formate releases the stored hydrogen. acs.orgnih.gov

Acid-Base Chemistry and Buffering Capacity in Aqueous Systems

Sodium formate is the sodium salt of a weak acid (formic acid) and a strong base (sodium hydroxide). wikipedia.orgatamankimya.com When dissolved in water, it dissociates into sodium ions (Na⁺) and formate ions (HCOO⁻). The formate ion hydrolyzes water to form formic acid and hydroxide (B78521) ions (OH⁻), resulting in a basic solution. wikipedia.orgquora.com

The equilibrium reaction is as follows: HCOO⁻ + H₂O ⇌ HCOOH + OH⁻ wikipedia.org

This equilibrium is the foundation of sodium formate's ability to act as a buffering agent. jiuanchemical.comjiuanchemical.com A solution containing both formic acid and sodium formate can resist significant changes in pH upon the addition of small amounts of acids or bases, making it a useful buffer system. wikipedia.orgatamankimya.com The buffering capacity is most effective around the pKa of formic acid, which is approximately 3.75. jiuanchemical.com Sodium formate is therefore used to stabilize pH levels in various chemical reactions and processes, including fabric dyeing and printing, and as a buffering agent for strong mineral acids to increase their pH. wikipedia.org The effectiveness of the buffer is influenced by factors such as concentration and temperature. jiuanchemical.com

Table 2: Buffering Action of a Formate Buffer System
Addition to SystemReactionEffect on pH
Strong Acid (H⁺)HCOO⁻ + H⁺ → HCOOHpH decreases slightly
Strong Base (OH⁻)HCOOH + OH⁻ → HCOO⁻ + H₂OpH increases slightly

Complexation Chemistry with Transition Metal Ions

While sodium itself is not a transition metal, the formate anion (HCOO⁻) readily interacts with transition metal ions, playing a crucial role in catalysis and coordination chemistry. Although less common than transition metal complexes, sodium ions can form complexes, typically with oxygen-based ligands such as in aqueous solutions where [Na(H₂O)₆]⁺ can exist. stackexchange.com

The formate ion's interaction is more pronounced with transition metals used in catalysis. For example, in catalytic hydrogenation reactions, the formate species coordinates with the metal center of catalysts (e.g., palladium, nickel, ruthenium) as an intermediate step before the release of hydrogen. jiuanchemical.comrsc.orgjiuanchemical.com

Reaction Pathways in Organic and Inorganic Synthesis

Sodium formate is a key precursor and intermediate in numerous synthetic pathways.

In organic synthesis , it serves multiple roles:

Production of Formic Acid and Oxalic Acid : Sodium formate is a primary industrial precursor for both formic acid and oxalic acid. atamankimya.comguidechem.com It is converted to formic acid by reaction with a strong acid like sulfuric acid. atamankimya.com Upon heating, it decomposes to sodium oxalate, which can be further processed. wikipedia.orgatamankimya.com

Formylating Agent : It can act as a formylating agent, introducing a formyl group (HCO) into other molecules, a key step in producing compounds like formaldehyde (B43269). jiuanchemical.com

Decarboxylation Reactions : The decarboxylation of sodium formate is an important reaction used to prepare various organic compounds, including carboxylate salts and amides. zbaqchem.com

Byproduct in Polyol Synthesis : It is also formed as a byproduct in the final step of manufacturing pentaerythritol (B129877). wikipedia.orgatamankimya.comlcycic.com

In inorganic synthesis and applications:

Thermal Decomposition : When heated, sodium formate decomposes first to sodium oxalate and hydrogen gas. wikipedia.org Further heating of the sodium oxalate at temperatures above 290°C yields sodium carbonate and carbon monoxide. wikipedia.org

Hydrometallurgy : It is used in hydrometallurgical processes as a reducing agent to extract metals from their ores by precipitating the elemental metal from a solution of its salts. jiuanchemical.comgoogle.com

Table 3: Key Synthetic Applications of Sodium Formate
FieldApplicationReaction TypeKey Product(s)
Organic SynthesisFormic Acid ProductionAcidificationFormic Acid
Organic SynthesisOxalic Acid ProductionThermal Dimerization/DecompositionSodium Oxalate
Organic SynthesisFormylation ReactionsFormylationFormaldehyde, other formylated compounds
Inorganic SynthesisMetal ExtractionReductionElemental Metals (e.g., PGMs)
Inorganic SynthesisProduction of Sodium CarbonateThermal DecompositionSodium Oxalate, Sodium Carbonate

Precursor Role in Formic Acid and Oxalic Acid Synthesis

Sodium formate dihydrate serves as a significant precursor in the industrial synthesis of two important bulk chemicals: formic acid and oxalic acid.

Formic Acid Synthesis:

The production of formic acid from sodium formate is a straightforward acid-base reaction. Treating sodium formate with a strong acid, such as sulfuric acid, liberates formic acid. This method is a common industrial route for producing high-purity formic acid. The reaction is typically carried out in an aqueous solution, and the resulting formic acid is then purified by distillation.

Reaction: 2 HCOONa + H₂SO₄ → 2 HCOOH + Na₂SO₄

Oxalic Acid Synthesis:

The synthesis of oxalic acid from sodium formate is a more complex, multi-step industrial process. The key step involves the thermal decomposition of sodium formate to produce sodium oxalate. This reaction is typically carried out at elevated temperatures, generally in the range of 360-420°C. The rapid heating of sodium formate leads to the formation of sodium oxalate and the evolution of hydrogen gas.

Reaction: 2 HCOONa → (COO)₂Na₂ + H₂

The resulting sodium oxalate is then treated with a calcium salt, such as calcium hydroxide or calcium chloride, to precipitate calcium oxalate. This step is crucial for separating the oxalate from other components of the reaction mixture.

Reaction: (COO)₂Na₂ + Ca(OH)₂ → (COO)₂Ca + 2 NaOH

Finally, the calcium oxalate precipitate is treated with sulfuric acid to yield oxalic acid and calcium sulfate (B86663) (gypsum). The insoluble calcium sulfate is filtered off, leaving an aqueous solution of oxalic acid, which can then be concentrated and crystallized.

Reaction: (COO)₂Ca + H₂SO₄ → (COOH)₂ + CaSO₄

The following table summarizes the key reaction conditions for the synthesis of sodium oxalate from sodium formate:

ParameterValue/Condition
ReactantSodium Formate
ProductSodium Oxalate
Temperature360 - 420 °C
Key ByproductHydrogen (H₂)

Role in Other Chemical Transformations (e.g., Haloform Reaction By-product, Cannizzaro Reaction By-product)

Sodium formate dihydrate is also known to be a by-product in several classic organic reactions, most notably the haloform reaction and the Cannizzaro reaction.

Haloform Reaction By-product:

The haloform reaction involves the exhaustive halogenation of a methyl ketone (or a substrate that can be oxidized to a methyl ketone, such as ethanol) in the presence of a base. The reaction proceeds via the formation of a trihalomethyl intermediate, which is then cleaved by the base to yield a haloform (chloroform, bromoform, or iodoform) and the salt of a carboxylic acid. When the starting material is acetaldehyde (B116499) or ethanol (B145695), the carboxylic acid formed is formic acid, which is subsequently deprotonated by the basic reaction conditions to yield sodium formate. sciencemadness.orgchemeurope.com

For example, in the reaction of ethanol with sodium hypochlorite (B82951) (NaOCl), ethanol is first oxidized to acetaldehyde. The acetaldehyde then undergoes the haloform reaction to produce chloroform (B151607) and sodium formate.

Cannizzaro Reaction By-product:

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) in the presence of a strong base. In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and the other is reduced to an alcohol. The carboxylic acid is present as its salt in the basic reaction medium. When formaldehyde is used as the aldehyde, it is oxidized to formic acid, which is then converted to sodium formate in the presence of sodium hydroxide. wikipedia.orgiitk.ac.inpharmaguideline.com

Reaction with Formaldehyde: 2 HCHO + NaOH → HCOONa + CH₃OH

In a "crossed" Cannizzaro reaction, a mixture of two different non-enolizable aldehydes is used. If one of the aldehydes is formaldehyde, it is preferentially oxidized to sodium formate, while the other aldehyde is reduced to the corresponding alcohol. pharmaguideline.combyjus.com This is a synthetically useful modification as it allows for the selective reduction of a more valuable aldehyde.

The following table provides a summary of the reactions where sodium formate is a by-product:

ReactionSubstrate(s)Key ReagentsProducts (including Sodium Formate)
Haloform ReactionEthanol or AcetaldehydeSodium hypohalite, Sodium hydroxideHaloform, Sodium formate , Sodium hydroxide
Cannizzaro ReactionFormaldehydeConcentrated Sodium hydroxideSodium formate , Methanol (B129727)
Crossed Cannizzaro ReactionFormaldehyde + another non-enolizable aldehydeConcentrated Sodium hydroxideSodium formate , Corresponding alcohol of the other aldehyde

Advanced Research Applications of Sodium Formate Dihydrate

Cryocrystallography and Structural Biology Applications (as a Cryoprotectant for Protein Crystals)

In the fields of structural biology and cryocrystallography, sodium formate (B1220265) is utilized as an effective cryoprotectant for macromolecular crystals, particularly protein crystals, during X-ray diffraction experiments. atamanchemicals.comresearchgate.netchemicalbook.com These experiments are typically performed at cryogenic temperatures (around 100 K or -173.15°C) to mitigate the effects of radiation damage caused by intense X-ray beams. atamanchemicals.comresearchgate.netacs.org The primary challenge in cooling protein crystals is the formation of crystalline ice from the surrounding solvent, which can destroy the crystal lattice and render the diffraction data useless.

Cryoprotectants are compounds that prevent ice crystal formation, allowing the water in and around the protein crystal to vitrify—turn into a glass-like amorphous solid—upon rapid cooling. mdpi.com Sodium formate solutions are effective for this purpose and are included as components in commercially available cryoprotectant screening kits. mdpi.comzhishangchemical.com Its high solubility in water allows for the preparation of concentrated solutions that effectively lower the freezing point and promote vitrification. rsc.org Researchers can test various concentrations of sodium formate, often in the range of 5% to 30%, to find the minimal concentration that ensures a clear, vitrified drop without damaging the delicate protein crystal. mdpi.com

Below is a table showing examples of sodium formate as a component in cryoprotectant kits for protein crystallography.

Kit NameComponent DescriptionConcentrationManufacturer
CryoPro™Sodium formate solution7.0 MHampton Research
CryoProtX™Sodium formate solution2.5 MMolecular Dimensions

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Functional Materials Research and Engineering

The chemical properties of sodium formate make it a valuable compound in the research and engineering of new functional materials, from energy storage devices to complex inorganic structures.

Electrolyte Components in Next-Generation Battery Technologies

Sodium formate is being actively investigated for its potential role in next-generation battery technologies, particularly sodium-ion batteries (SIBs). pnas.org SIBs are a promising alternative to lithium-ion batteries due to the natural abundance and lower cost of sodium. acs.org

One key area of research is the use of sodium formate as a sacrificial electrolyte additive to improve the performance of SIBs. For instance, in systems using a P2-type layered oxide cathode (NNZMO) and a hard carbon anode, adding sodium formate to the cathode has been shown to significantly enhance performance. enpress-publisher.com It acts as a source of extra sodium ions to compensate for the irreversible loss of sodium during the formation of the solid electrolyte interphase (SEI) in the first charging cycle. enpress-publisher.comrsc.org This compensation leads to improved specific capacity and much better capacity retention over hundreds of cycles. enpress-publisher.com Research has shown that a full cell with a sodium formate additive can deliver a first-cycle discharge specific capacity of 95.7 mAh g⁻¹ with 81.3% capacity retention after 100 cycles, a substantial improvement over the 71.8 mAh g⁻¹ and 55.7% retention for a cell without the additive. enpress-publisher.com

The table below summarizes the reported performance enhancement in a sodium-ion battery using sodium formate as an additive. enpress-publisher.com

Cell TypeAdditiveFirst Cycle Discharge Capacity (mAh g⁻¹)Capacity Retention after 100 Cycles (%)
NNZMO/Hard CarbonNone71.855.7
NNZMO/Hard Carbon15 wt. % Sodium Formate95.781.3

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Precursors for Advanced Inorganic Material Synthesis

Sodium formate serves as a crucial precursor and modulating agent in the synthesis of advanced inorganic materials, most notably Metal-Organic Frameworks (MOFs). researchgate.netusda.gov MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis. fertilizer.org

In MOF synthesis, sodium formate acts as a deprotonating agent and a crystal growth modulator. researchgate.net For example, in the synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8), sodium formate facilitates the deprotonation of the 2-methylimidazole (B133640) organic linker. researchgate.net It also reacts with the zinc source on the surface of a support material (like α-alumina) to form zinc oxide layers. These layers act as nucleation sites, promoting the heterogeneous growth of a continuous, well-intergrown ZIF-8 membrane. researchgate.net This controlled nucleation is critical for creating high-quality membranes for gas separation applications. researchgate.net Its role as a modulator can also influence the crystal size and phase of the resulting MOF, as seen in the synthesis of HKUST-1. researchgate.netusda.gov

The table below provides examples of sodium formate's role in the synthesis of specific advanced materials.

Material SynthesizedRole of Sodium FormateEffect
ZIF-8 MembraneDeprotonating agent, Nucleation promoterPromotes formation of ZnO layer, leading to continuous, well-intergrown membrane
HKUST-1Modulator/Capping agentReduction in crystal size, potential for phase change

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Analytical Chemistry Methodologies

In analytical chemistry, sodium formate is referenced for its use as a reagent in both classical and modern instrumental analysis.

Reagent in Trace Elemental Determination (e.g., Phosphorus, Arsenic)

Numerous chemical supplier and database sources state that sodium formate is used as an analytical reagent for the determination of trace amounts of phosphorus and arsenic. atamanchemicals.comchemicalbook.comrsc.org However, a review of standard analytical methods published by bodies like the AOAC or in specific research literature does not readily yield detailed procedures employing sodium formate for this purpose. For example, common methods for phosphate (B84403) determination often involve digestion in strong acids followed by spectrophotometric analysis using a quimociac reagent or a sodium molybdate (B1676688) and citric acid mixture, with no mention of sodium formate. usda.govnih.gov Similarly, standard methods for arsenic analysis frequently use hydride-generation atomic absorption spectrometry, where reagents like sodium borohydride (B1222165) and potassium iodide are used for the reduction and volatilization of arsenic. zbaqchem.com

While sodium formate's reducing properties could theoretically be applied in certain analytical schemes, its specific role and methodology in the standard determination of phosphorus and arsenic are not well-documented in the available scientific and regulatory literature.

Applications in Advanced Spectroscopic Characterization Techniques (e.g., Electron Compression Imaging, Surface Enhanced Raman Spectroscopy)

Sodium formate dihydrate itself is a subject of study in advanced spectroscopic techniques, providing insights into material behavior under extreme conditions. It has been mentioned as a compound of interest in research involving Surface-Enhanced Raman Spectroscopy (SERS) and electron compression imaging.

Raman spectroscopy studies of aqueous sodium formate solutions have been conducted to understand the hydration and interaction of the formate ion with water molecules and cations. Such studies analyze vibrational modes, including the symmetric stretching of the –COO⁻ group and the C–H stretching band, to probe the local molecular environment.

Furthermore, the behavior of sodium formate dihydrate under high pressure has been investigated using single-crystal X-ray and neutron powder diffraction, revealing the existence of new structural phases at high pressures (e.g., 17 kbar). Theoretical studies have modeled the effects of hydrostatic compression on the crystal structure of sodium formate, analyzing changes in quantum electronic pressure to understand phenomena like negative linear compressibility (NLC). zhishangchemical.com This type of analysis, which investigates electronic changes under compression, may be related to the concept of "electron compression imaging," providing a quantum mechanical view of how pressure affects electronic and structural properties. zhishangchemical.com

Future Directions and Emerging Research Avenues for Sodium Formate Dihydrate

Exploration of Novel Synthetic Routes and Sustainable Production Methodologies

The pursuit of green chemistry is driving research into sustainable production methods for bulk chemicals, including sodium formate (B1220265). Future research will likely focus on moving away from traditional petrochemical routes towards processes with a lower carbon footprint and utilization of renewable feedstocks.

Key Research Thrusts:

Biomass Conversion: A significant area of exploration is the synthesis of sodium formate from biomass-derived carbohydrates. This involves the catalytic oxidation of materials like cellulose (B213188) and glucose. Researchers are investigating various catalytic systems, including those based on transition metals, to optimize reaction conditions for high yield and selectivity. The goal is to develop economically viable biorefinery processes where sodium formate is a value-added product.

Carbon Dioxide (CO₂) Utilization: Another promising avenue is the synthesis of formates directly from CO₂, a major greenhouse gas. This can be achieved through electrochemical or photochemical reduction of CO₂ in the presence of a suitable sodium source. Research is centered on designing efficient and stable catalysts that can facilitate this conversion under mild conditions. The selective hydrogenation of CO₂ to formic acid, which is then neutralized to sodium formate, is also a key area of investigation.

Production MethodFeedstockKey AdvantagesResearch Focus
Biomass OxidationCarbohydrates (e.g., glucose, cellulose)Renewable feedstock, potential for integration in biorefineries.Development of highly selective and robust catalysts, optimization of reaction parameters.
CO₂ HydrogenationCarbon Dioxide, HydrogenUtilization of a greenhouse gas, potential for carbon capture and utilization (CCU).Design of efficient catalysts for selective hydrogenation, process intensification.
Electrochemical ReductionCarbon Dioxide, Water, ElectricityUse of renewable electricity, direct conversion of CO₂.Development of durable and efficient electrocatalysts, optimization of reactor design.

Advanced In-Situ Characterization Techniques for Dynamic Chemical Processes

Understanding the dynamic behavior of sodium formate dihydrate during chemical processes such as crystallization, dissolution, and reaction is crucial for process optimization and quality control. The development and application of advanced in-situ characterization techniques are central to gaining these insights.

Future research will increasingly employ a suite of non-invasive, real-time monitoring tools to study the physicochemical properties of sodium formate dihydrate in solution and at interfaces.

Emerging Techniques and Applications:

In-Situ Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are invaluable for monitoring changes in molecular vibrations in real-time. This allows for the study of solute-solvent interactions, the formation of hydrates, and the kinetics of crystallization.

In-Situ X-ray Diffraction (XRD): For studying solid-state transformations, in-situ XRD is a powerful tool. It can be used to monitor the polymorphic transitions of sodium formate and the formation of its dihydrate crystalline structure from solution, providing crucial data on crystallization kinetics and mechanisms.

Process Analytical Technology (PAT): The integration of these in-situ techniques into process analytical technology frameworks will enable real-time control and optimization of industrial processes involving sodium formate dihydrate, such as large-scale crystallization.

Development of New Catalytic Applications and Reaction Architectures

Sodium formate is well-established as a versatile reagent in catalysis, particularly as a hydrogen donor in transfer hydrogenation reactions. Future research is expected to expand its catalytic applications and explore novel reaction architectures to enhance efficiency and selectivity.

Areas for Future Development:

Novel Catalytic Systems: There is ongoing research into developing new catalytic systems that can effectively utilize sodium formate as a reducing agent for a broader range of substrates. This includes the reduction of nitroarenes, aldehydes, and ketones, as well as in C-C bond-forming reactions.

Flow Chemistry and Membrane Reactors: The use of continuous flow reactors and membrane reactors offers significant advantages in terms of process control, safety, and scalability. Future work will likely focus on adapting catalytic reactions involving sodium formate to these advanced reaction architectures. This can lead to improved yields, easier product separation, and more sustainable chemical processes.

Phase Transfer and Micellar Catalysis: Employing phase transfer catalysis or micellar catalysis can enhance the reaction rates and yields in biphasic systems, which are common in reactions involving the water-soluble sodium formate and organic substrates.

Integration with Machine Learning and Artificial Intelligence for Predictive Materials Science and Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials science and chemical discovery. For sodium formate dihydrate, these computational tools can accelerate the discovery of new applications and deepen the understanding of its properties.

Potential Applications of ML and AI:

Predictive Modeling: ML algorithms can be trained on existing experimental and computational data to predict the physicochemical properties of sodium formate dihydrate under various conditions. This includes solubility, crystal structure, and reactivity.

Computational Simulations: Density functional theory (DFT) and molecular dynamics (MD) simulations provide atomistic-level insights into the behavior of sodium formate dihydrate. researchgate.net When combined with machine learning potentials, these simulations can be performed on larger systems and for longer timescales, enabling the study of complex phenomena like nucleation and crystal growth. orcid.org

Discovery of New Catalysts and Reaction Conditions: AI can be used to screen potential catalysts and reaction conditions for new applications of sodium formate, significantly reducing the experimental effort required.

Computational ToolApplication for Sodium Formate DihydratePotential Impact
Machine Learning (ML)Prediction of solubility, crystal habit, and reactivity.Accelerated materials design and process optimization.
Density Functional Theory (DFT)Calculation of electronic structure and reaction energetics. researchgate.netFundamental understanding of chemical bonding and reaction mechanisms. researchgate.net
Molecular Dynamics (MD)Simulation of dynamic processes like dissolution and crystallization. orcid.orgInsights into nucleation, crystal growth, and transport properties. orcid.org

Interdisciplinary Research on Fundamental Chemical Interactions in Complex Systems

The role of simple molecules like formates in complex chemical systems is a growing area of interdisciplinary research, with implications for geochemistry, prebiotic chemistry, and biogeochemistry.

Interdisciplinary Research Frontiers:

Geochemical and Biogeochemical Cycles: Sodium formate can be involved in various geochemical processes and microbial metabolic pathways. researchgate.net Research in this area aims to understand the role of formates in carbon cycling in different environments, from deep-sea hydrothermal vents to terrestrial ecosystems.

Prebiotic Chemistry: Formates are considered potential precursor molecules in the origin of life. Studies exploring the reactions of formates under conditions mimicking early Earth can provide insights into the formation of more complex organic molecules.

Astrochemistry: The detection of formic acid and its potential salts in interstellar space and on celestial bodies fuels research into their formation and stability under extraterrestrial conditions. Understanding the behavior of sodium formate dihydrate at low temperatures and pressures is relevant to this field.

Q & A

Q. How can single crystals of sodium formate dihydrate be prepared for structural analysis?

Single crystals are typically synthesized by dissolving sodium formate in water and allowing controlled crystallization. Evidence from crystal structure studies indicates that sodium formate trihydrate (NaHCO₂·3H₂O) forms first, which is then dehydrated under specific conditions to yield the dihydrate (NaHCO₂·2H₂O). The process requires precise temperature control and slow evaporation to avoid impurities. Crystallographic analysis confirms orthorhombic symmetry (space group Cmca) with lattice parameters a = 7.070 Å, b = 14.534 Å, and c = 8.706 Å .

Q. What experimental methods are used to determine the crystal structure of sodium formate dihydrate?

Single-crystal X-ray diffraction (XRD) is the primary method. For sodium formate dihydrate, hydrogen atom positions are resolved using high-resolution XRD data refined to R = 0.054 and Rw = 0.065. The structure reveals buckled layers of NaO₄⁶⁻ octahedra connected via edge- and corner-sharing, with four water molecules completing the sodium coordination. This method avoids assumptions about hydrogen bonding, as O–H distances indicate weak interactions .

Q. What safety protocols are critical when handling sodium formate dihydrate in the lab?

Safety data sheets (SDS) classify sodium formate dihydrate as potentially genotoxic (H341) and toxic to reproduction (H361d). Key protocols include:

  • Using PPE (gloves, goggles, respirators) to prevent inhalation/contact .
  • Storing in dry, cool conditions away from oxidizers and acids to avoid hazardous reactions .
  • Employing wet methods or dust suppression during handling to minimize airborne particles .

Advanced Research Questions

Q. How does sodium formate dihydrate behave under high-pressure conditions?

High-pressure studies using single-crystal XRD and neutron powder diffraction reveal a phase transition at 17 kbar. The high-pressure phase features molecular layers shifted via translation, differing from ambient structures. Quantum mechanical calculations validate hydrogen positioning in the new phase, which matches neutron diffraction data. Deuterated analogs (NaDCO₂·2D₂O) exhibit distinct ambient-pressure structures, highlighting isotopic effects on lattice stability .

Q. What structural differences exist between deuterated and non-deuterated sodium formate dihydrate?

Neutron diffraction shows deuterated sodium formate dihydrate adopts a different ambient-phase structure compared to the non-deuterated form. Deuterium substitution alters hydrogen bonding dynamics and molecular layer arrangements, which are structurally analogous to the high-pressure phase of the non-deuterated compound. This suggests isotopic effects can mimic high-pressure structural responses .

Q. How can contradictions in structural data under varying experimental conditions be resolved?

Discrepancies between ambient and high-pressure structures are addressed through cross-validation of XRD, neutron diffraction, and computational modeling. For example, ambient-pressure studies show NaO₄⁶⁻ octahedra with weak hydrogen bonds , while high-pressure data reveal layer translations . Computational methods (e.g., density functional theory) reconcile these differences by simulating energy landscapes and isotopic effects .

Q. What role do hydrogen bonds play in the stability of sodium formate dihydrate?

Despite containing water molecules, the crystal structure lacks strong hydrogen bonds. O–H distances (~0.9–1.0 Å) indicate weak interactions, with stability primarily arising from ionic Na–O coordination and van der Waals forces. This contrasts with hydrates reliant on strong H-bond networks, making sodium formate dihydrate less prone to dehydration under moderate thermal stress .

Q. Methodological Notes

  • For structural studies, combine XRD with neutron diffraction to resolve hydrogen/deuterium positioning .
  • Computational modeling (e.g., quantum mechanical calculations) is essential for validating high-pressure phases .
  • Safety protocols must align with GHS classifications and SDS recommendations to mitigate reproductive and genetic risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.